molecular formula C14H19NO3 B599364 Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate CAS No. 187334-05-0

Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate

Cat. No.: B599364
CAS No.: 187334-05-0
M. Wt: 249.31
InChI Key: IDQLGJJPYSFXPM-QWHCGFSZSA-N
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Description

Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate is an organic compound characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with a hydroxyl group in the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to yield (1S,2R)-2-hydroxycyclohexanone.

    Formation of Carbamate: The hydroxyl group of (1S,2R)-2-hydroxycyclohexanone is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Reduction: Utilizing catalytic hydrogenation for the reduction step.

    Efficient Carbamation: Employing continuous flow reactors to enhance the efficiency and yield of the carbamation reaction.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) for deprotonation followed by the addition of an electrophile.

Major Products:

    Oxidation: (1S,2R)-2-oxocyclohexylcarbamate.

    Reduction: Benzyl ((1S,2R)-2-aminocyclohexyl)carbamate.

    Substitution: Various substituted benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamates depending on the electrophile used.

Chemistry:

    Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.

    Polymer Science: Incorporated into polymer backbones to impart specific properties such as flexibility and thermal stability.

Biology:

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Modification: Used in the modification of proteins to study structure-function relationships.

Medicine:

    Drug Development: Explored as a potential prodrug for delivering active pharmaceutical ingredients.

    Therapeutic Agents: Investigated for its potential anti-inflammatory and analgesic properties.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific mechanical and thermal properties.

    Coatings: Employed in the development of protective coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which Benzyl ((1S,2R)-2-hydroxycyclohexyl)carbamate exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating biochemical pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

    Benzyl ((1R,2S)-2-hydroxycyclohexyl)carbamate: A diastereomer with different stereochemistry.

    Benzyl ((1S,2R)-2-aminocyclohexyl)carbamate: A reduced form with an amine group instead of a hydroxyl group.

Uniqueness:

    Chirality: The specific (1S,2R) configuration imparts unique stereochemical properties.

    Functional Groups: The combination of benzyl, hydroxyl, and carbamate groups provides a versatile platform for chemical modifications.

Properties

IUPAC Name

benzyl N-[(1S,2R)-2-hydroxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQLGJJPYSFXPM-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679585
Record name Benzyl [(1S,2R)-2-hydroxycyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187334-05-0
Record name Benzyl [(1S,2R)-2-hydroxycyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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